molecular formula C11H10BrF5O2 B14060925 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B14060925
M. Wt: 349.09 g/mol
InChI Key: QROLKFDWRGFQKG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is a specialized organic compound that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key building block for the synthesis of potent Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists. The TRPA1 channel is a non-selective cation channel expressed on sensory neurons and is implicated in pain and neurogenic inflammation pathways . This compound features a bromopropyl chain, which acts as an excellent alkylating agent, allowing researchers to incorporate the 3-(difluoromethoxy)-4-(trifluoromethoxy)benzene moiety into larger molecular architectures. This specific aromatic system is a known pharmacophore that contributes significantly to the high binding affinity and antagonist activity of the final drug candidates against the TRPA1 target. The presence of both difluoromethoxy and trifluoromethoxy groups enhances the molecule's metabolic stability and influences its lipophilicity, which are critical parameters in drug discovery. As such, this chemical is essential for researchers developing novel analgesic and anti-inflammatory therapeutics aimed at modulating the TRPA1 pathway. It is exclusively for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10BrF5O2

Molecular Weight

349.09 g/mol

IUPAC Name

4-(3-bromopropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2

InChI Key

QROLKFDWRGFQKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination of Aniline Derivatives

The initial step involves bromination to introduce the bromine atom at the para position relative to the trifluoromethoxy group. A patented method utilizes N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in a weakly acidic medium to achieve high selectivity. For example:

  • Reagents : NBS (1.2 equiv), acetic acid (solvent), 80°C, 12 hours.
  • Yield : 85–90% with minimal polybromination.

This step avoids the use of strong acids like HBr, which can lead to over-bromination. The resulting 1-bromo-3-trifluoromethoxybenzene is isolated via vacuum distillation.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group is installed via nucleophilic substitution using chlorodifluoromethane (ClF2COCH3) under basic conditions:

  • Reagents : ClF2COCH3 (1.5 equiv), potassium carbonate (K2CO3), dimethylformamide (DMF), 60°C, 8 hours.
  • Yield : 70–75%.

This reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces chlorine from ClF2COCH3.

Alkylation with 1,3-Dibromopropane

The bromopropyl chain is introduced via Friedel-Crafts alkylation using 1,3-dibromopropane and aluminum bromide (AlBr3) as a catalyst:

  • Reagents : 1,3-dibromopropane (2.0 equiv), AlBr3 (0.1 equiv), dichloromethane (DCM), 40°C, 6 hours.
  • Yield : 65–70%.

The reaction forms a carbocation intermediate, which undergoes electrophilic aromatic substitution at the meta position relative to the existing substituents.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency, particularly for exothermic steps like bromination. Key parameters include:

Parameter Value Purpose
Reactor Type Microfluidic Flow Reactor Precise temperature control
Residence Time 2–5 minutes Minimizes decomposition
Catalyst Loading 5 mol% AlBr3 Optimizes reaction rate
Temperature Gradient 40°C → 25°C (gradual cooling) Prevents thermal runaway

Automated systems monitor reagent stoichiometry and adjust flow rates in real time to maintain >90% conversion.

Purification and Isolation

Chromatographic Techniques

The crude product is purified using flash column chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1). This removes unreacted starting materials and regioisomers.

Recrystallization

Final purification via recrystallization in hexane/diethyl ether (3:1) yields crystals with >99% purity.

Challenges and Optimization Strategies

Byproduct Formation

Polybrominated byproducts may form during bromination if reaction conditions deviate. Mitigation strategies include:

  • Using weak acids (e.g., acetic acid) instead of HBr.
  • Limiting bromine equivalents to 1.2–1.5 equiv.

Steric Hindrance

The trifluoromethoxy group’s bulkiness can hinder alkylation. This is addressed by:

  • Increasing reaction temperature to 60°C.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Applications and Derivative Synthesis

The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. For example:

  • Reagents : Pd(PPh3)4 (0.05 equiv), arylboronic acid (1.1 equiv), Cs2CO3 (2.0 equiv), THF/H2O (4:1), 80°C, 24 hours.
  • Yield : 60–65% for biphenyl derivatives.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1), enabling the introduction of new functional groups:

Nucleophile Conditions Product Yield Source
Amines (R-NH₂)DMF, 60–80°C, 6–8 hrs3-(difluoromethoxy)-4-(trifluoromethoxy)benzene derivatives with amine-terminated chains65–78%
Thiols (R-SH)K₂CO₃, DMSO, RT, 12 hrsThioether derivatives70–82%
AlkoxidesTHF, 0°C → RT, 2 hrsEther-linked compounds55–68%

The electron-withdrawing nature of the trifluoromethoxy group increases the electrophilicity of the adjacent bromine, enhancing substitution rates compared to non-fluorinated analogs.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes:

Reaction:
1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
→ 3-(difluoromethoxy)-4-(trifluoromethoxy)styrene + HBr

Base Solvent Temperature Conversion
KOtBuDMF80°C92%
DBUTHF60°C85%

The reaction proceeds via an E2 mechanism, favored by steric hindrance at the β-hydrogen.

Cross-Coupling Reactions

The bromopropyl group participates in transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 hrs
Product: Biaryl derivatives with retained trifluoromethoxy groups (yield: 74–88%).

Heck Reaction

Conditions: Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF, 100°C
Product: Alkenylated benzene derivatives (yield: 68–76%).

Functional Group Compatibility

The trifluoromethoxy and difluoromethoxy groups remain stable under most reaction conditions:

Reaction Type Effect on OCF₃/OCF₂H Evidence
Nucleophilic SubstitutionNo degradationFT-IR analysis post-reaction
Acidic ConditionsPartial hydrolysis19% OCF₃ → OH after 24 hrs in H₂SO₄
Oxidative EnvironmentsStable up to 150°CTGA/DSC studies

Comparative Reactivity of Analogues

The bromopropyl chain’s reactivity is modulated by adjacent substituents:

Compound Relative S<sub>N</sub>2 Rate (vs Reference) Key Factor
This compound1.8xStrong electron withdrawal by OCF₃
1-(3-Bromopropyl)-4-iodo-3-(trifluoromethoxy)benzene1.2xModerate electron withdrawal by iodine
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (no propyl chain)0.5xReduced steric accessibility

Data derived from competition experiments using equimolar substrates .

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS): The trifluoromethoxy group deactivates the benzene ring, directing incoming electrophiles meta to the OCF₃ group .

  • Radical Pathways: Under UV light, the bromopropyl chain undergoes homolytic cleavage, generating radicals that participate in chain-transfer reactions .

Scientific Research Applications

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorinated methoxy groups can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Chlorine

  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene ()
    • Molecular Formula : C₁₁H₁₀ClF₅O₂
    • Molar Mass : 304.64 g/mol
    • Key Differences : Replacing bromine (Br) with chlorine (Cl) reduces molecular weight (Br: ~79.9 g/mol vs. Cl: ~35.5 g/mol). This substitution also lowers reactivity in nucleophilic substitutions due to Cl’s weaker leaving group ability .
    • Physical Properties : Density = 1.349 g/cm³; Boiling Point = 271.6°C. The brominated analog likely has a higher boiling point and density due to Br’s larger atomic radius and mass.

Substituent Positional Isomerism

  • 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene ()
    • Molecular Formula : C₁₁H₁₀BrF₅OS
    • Molar Mass : 365.16 g/mol
    • Key Differences : The trifluoromethylthio (-SCF₃) group at position 4 (vs. trifluoromethoxy -OCF₃ in the target compound) introduces sulfur, increasing molecular weight and altering electronic properties. Sulfur’s polarizability may enhance lipophilicity compared to oxygen .

Alkyl Chain vs. Carbonyl Group

  • 1-(4-(Difluoromethoxy)-3-(trifluoromethoxy)phenyl)ethanone () Molecular Formula: C₁₀H₇F₅O₃ Molar Mass: 270.15 g/mol Key Differences: The acetyl group (-COCH₃) replaces the bromopropyl chain, reducing molecular weight and eliminating alkyl halide reactivity. This structural shift prioritizes ketone-based reactivity (e.g., condensation reactions) over substitution chemistry .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Reactivity Notes
Target: 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene* C₁₁H₁₀BrF₅O₂ ~363.1 (estimated) Br (propyl), -OCF₂H (3), -OCF₃ (4) ~280 (estimated) ~1.4 (estimated) High SN2 reactivity due to Br; EWG effects
1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene C₁₁H₁₀ClF₅O₂ 304.64 Cl (propyl), -OCF₂H (2), -OCF₃ (4) 271.6 1.349 Lower SN2 reactivity; similar EWGs
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene C₁₁H₁₀BrF₅OS 365.16 Br (propyl), -OCF₂H (2), -SCF₃ (4) N/A N/A Enhanced lipophilicity due to -SCF₃
1-(4-(Difluoromethoxy)-3-(trifluoromethoxy)phenyl)ethanone C₁₀H₇F₅O₃ 270.15 -COCH₃ (1), -OCF₂H (4), -OCF₃ (3) N/A N/A Ketone reactivity; no alkyl halide group

*Estimated values for the target compound are inferred from analogs.

Key Research Findings

Electronic Effects : The difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing, directing electrophilic attacks to specific ring positions. Positional isomerism (e.g., substituents at 2 vs. 3) alters regioselectivity in reactions .

Synthetic Routes: and suggest brominated alkyl chains are synthesized via bromination of propanol precursors, while fluorinated alkoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene, and how can structural purity be verified?

  • Synthesis : A common approach involves alkylation or bromopropylation of pre-functionalized benzene derivatives. For example, bromoalkylation of 3-(difluoromethoxy)-4-(trifluoromethoxy)benzene using 1,3-dibromopropane under acidic conditions (e.g., H₂SO₄) can yield the target compound. Alternative methods include nucleophilic substitution with bromopropyl halides .
  • Purity Verification : Confirm structure via 1H^1H-NMR (e.g., δ 1.94 ppm for CH₂Br protons) and 19F^{19}F-NMR (δ -55 to -58 ppm for CF₃O and CHF₂O groups). Mass spectrometry (MS) with [M+H]⁺ or [M-Br]⁺ peaks and elemental analysis are critical .

Q. What safety protocols are essential when handling this compound in the lab?

  • Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. The bromopropyl group is a potent alkylating agent, requiring strict containment .
  • Waste Disposal : Quench residual bromide with sodium thiosulfate before disposal. Store waste in halogenated solvent containers for professional treatment .

Q. How can researchers optimize solubility for this compound in common organic solvents?

  • Solubility : The trifluoromethoxy and difluoromethoxy groups enhance lipophilicity. Test solubility in DCM, THF, or DMF. For polar solvents, use sonication or heating (≤60°C). Phase-transfer catalysts (e.g., TBAB) may improve aqueous-organic biphasic reactions .

Advanced Research Questions

Q. What catalytic systems are effective for C–C bond formation using the bromopropyl group in cross-coupling reactions?

  • Pd-Catalyzed Coupling : Use Pd(OAc)₂ (1 mol%) with XPhos ligand in THF at 80°C for Suzuki-Miyaura couplings. The bromopropyl group acts as an electrophile, reacting with arylboronic acids (yields: 65–85%) .
  • Contradictions : Lower yields (<50%) occur with electron-deficient boronic acids due to steric hindrance from trifluoromethoxy groups. Optimize by increasing catalyst loading (2.5 mol%) or using microwave-assisted heating .

Q. How does the electronic effect of difluoromethoxy/trifluoromethoxy substituents influence reactivity in radical reactions?

  • Mechanistic Insight : The electron-withdrawing nature of -OCF₃ and -OCHF₂ groups stabilizes radical intermediates, enabling selective C–H functionalization. For example, in photoredox catalysis with Ir(ppy)₃, the compound undergoes hydrogen atom transfer (HAT) at the bromopropyl site .
  • Data Conflict : While -OCF₃ enhances radical stability, it may deactivate adjacent positions. Contrasting results in regioselectivity require DFT calculations to map electron density distributions .

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving the bromopropyl group?

  • Methodology : Discrepancies arise from solvent polarity (e.g., DMF vs. acetone) and nucleophile strength. For example, azide substitutions achieve >90% yield in DMF at 100°C but <60% in THF. Use silver salts (Ag₂CO₃) to enhance leaving-group ability .

Key Research Findings

  • The compound’s bromopropyl group is highly reactive in Pd-catalyzed cross-couplings but requires careful optimization to mitigate steric effects from -OCF₃ .
  • Fluorinated substituents significantly alter solubility and electronic properties, making it a versatile intermediate in medicinal chemistry (e.g., kinase inhibitor synthesis) .

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